1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core with substituents influencing its pharmacological and physicochemical properties. The structure includes:
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2/c1-16-5-10-20(13-17(16)2)31-22-21(14-28-31)23(32)30(15-27-22)29-24(33)25(11-3-4-12-25)18-6-8-19(26)9-7-18/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBBXZPNKNMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide is a complex organic molecule with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a cyclopentanecarboxamide linked to a pyrazolo[3,4-d]pyrimidine moiety. The presence of chlorophenyl and dimethylphenyl groups enhances its lipophilicity and may influence its biological interactions.
Chemical Structure
| Component | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidine |
| Substituents | 4-chlorophenyl, 3,4-dimethylphenyl |
| Functional Group | Cyclopentanecarboxamide |
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against multiple cancer cell lines including leukemia and solid tumors.
- Results : It showed a broad spectrum of activity with selectivity ratios ranging from 0.7 to 39 at the GI50 level. Notably, it exhibited high selectivity towards leukemia cells .
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis through the activation of caspase pathways (e.g., caspase-3), leading to increased levels of pro-apoptotic proteins such as Bax and P53 while suppressing anti-apoptotic proteins like Bcl-2 .
Case Studies
- Study on Leukemia Cells
- Comparative Analysis with Known Drugs
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural and functional differences between the target compound and analogues are summarized below:
Key Observations:
Substituent Impact :
- The target compound’s cyclopentanecarboxamide may confer higher metabolic stability than the methylacetamide in or the chromenyl group in , which could increase oxidative susceptibility.
- The 3,4-dimethylphenyl group likely improves target specificity compared to the 3-fluorophenyl in , as methyl groups reduce polarity and enhance hydrophobic interactions .
Synthetic Routes :
- The target compound likely employs Suzuki-Miyaura coupling (evident in ) to attach aryl groups. Example 53 in uses a similar Pd-catalyzed cross-coupling for chromenyl incorporation.
Bioactivity Gaps: While reports cytotoxicity for its compound, the target’s bioactivity remains speculative.
Research Findings and Limitations
- Structural Advantages : The cyclopentane ring and dimethylphenyl group position the target compound as a candidate for optimizing oral bioavailability and target engagement .
- Contradictions: highlights bioactivity studies in plant-derived compounds but lacks direct relevance to synthetic pyrazolo-pyrimidines . Similarly, marine actinomycete-derived metabolites in differ in origin and scaffold.
- Critical Data Gaps: No in vitro or in vivo data for the target compound is available in the provided evidence, necessitating further studies on ADME (Absorption, Distribution, Metabolism, Excretion) and target validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
